![molecular formula C16H20Cl2N6O B2890612 N-(2-Amino-2-phenylethyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide;dihydrochloride CAS No. 1583199-65-8](/img/structure/B2890612.png)
N-(2-Amino-2-phenylethyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide;dihydrochloride
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Overview
Description
The compound “N-(2-Amino-2-phenylethyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide;dihydrochloride” is a complex organic molecule. It contains a 1,2,4-triazolo[1,5-a]pyrimidine core, which is a unique heterocyclic compound present in an array of pharmaceuticals and biologically important compounds . These compounds are used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Synthesis Analysis
The synthesis of such compounds often involves strategies using 3-amino-1,2,4-triazole . The Dimroth rearrangement, which involves the isomerization of heterocycles and relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure, is also used in the synthesis of condensed pyrimidines .Molecular Structure Analysis
The molecular structure of this compound is complex, involving a 1,2,4-triazolo[1,5-a]pyrimidine core. This core is a six-membered heterocyclic compound containing two nitrogen atoms at the 1st and 3rd positions . The structure also includes a phenylethyl group and a carboxamide group.Chemical Reactions Analysis
The Dimroth rearrangement is a key reaction involved in the synthesis of such compounds . This rearrangement involves the isomerization of heterocycles, which includes the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be determined using various techniques. For example, chemical shifts, multiplicity, coupling constants, and the number of protons can be reported .Scientific Research Applications
Microwave-Mediated Synthesis
This compound is used in the microwave-mediated, catalyst-free synthesis of 1,2,4-triazolo [1,5-a]pyridines . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .
Medicinal and Pharmaceutical Chemistry
The pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid, demonstrated various biological activities . It is found in numerous natural products exhibiting immense biological activities .
Antimicrobial Activity
Pyrimidine derivatives have been described with a wide range of biological potential i.e. antimicrobial . They are effective against pathogenic microorganisms .
Anticancer Activity
Pyrimidine and its derivatives have shown anticancer activity . For example, thiazolopyrimidine derivatives have shown excellent anticancer activity against human cancer cell lines and primary CLL cells .
Treatment of Cardiovascular Disorders
These types of compounds are utilized in the treatment of cardiovascular disorders . They have shown potential therapeutic effects in the treatment of these disorders .
Treatment of Type 2 Diabetes and Hyperproliferative Disorders
Pyrimidine derivatives have been used in the treatment of type 2 diabetes and hyperproliferative disorders . They have shown promising results in the treatment of these conditions .
Future Directions
The future directions for this compound could involve further investigations into its potential as a CDK2 inhibitor, given its potent dual activity against examined cell lines and CDK2 . Additionally, the development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds could be very useful for the discovery of new drug candidates .
properties
IUPAC Name |
N-(2-amino-2-phenylethyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O.2ClH/c1-10-8-11(2)22-16(19-10)20-14(21-22)15(23)18-9-13(17)12-6-4-3-5-7-12;;/h3-8,13H,9,17H2,1-2H3,(H,18,23);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJSOULWNUIEBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)NCC(C3=CC=CC=C3)N)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Amino-2-phenylethyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide;dihydrochloride |
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